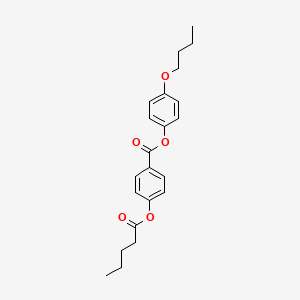
4-Butoxyphenyl 4-(pentanoyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxyphenyl 4-(pentanoyloxy)benzoate is an organic compound with the molecular formula C22H28O3 It is a type of ester, specifically a benzoate ester, which is often used in various research and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxyphenyl 4-(pentanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-butoxyphenol and 4-pentanoyloxybenzoic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-Butoxyphenyl 4-(pentanoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxy or pentanoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoate esters .
Applications De Recherche Scientifique
4-Butoxyphenyl 4-(pentanoyloxy)benzoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for potential therapeutic applications and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Butoxyphenyl 4-(pentanoyloxy)benzoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Butoxyphenyl 4-pentylbenzoate
- 4-Butoxyphenyl 4-hexylbenzoate
- 4-Butoxyphenyl 4-heptylbenzoate
Uniqueness
4-Butoxyphenyl 4-(pentanoyloxy)benzoate is unique due to its specific ester linkage and the presence of both butoxy and pentanoyloxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
52811-91-3 |
|---|---|
Formule moléculaire |
C22H26O5 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(4-butoxyphenyl) 4-pentanoyloxybenzoate |
InChI |
InChI=1S/C22H26O5/c1-3-5-7-21(23)26-19-10-8-17(9-11-19)22(24)27-20-14-12-18(13-15-20)25-16-6-4-2/h8-15H,3-7,16H2,1-2H3 |
Clé InChI |
ZFMBBERNEOMMPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
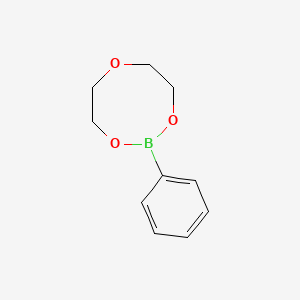
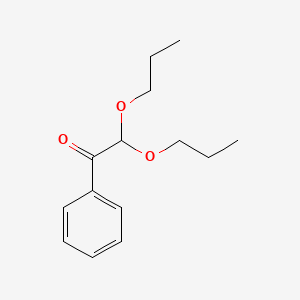
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
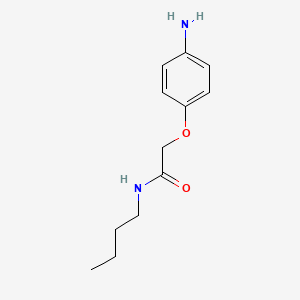
-lambda~5~-phosphane](/img/structure/B14647497.png)
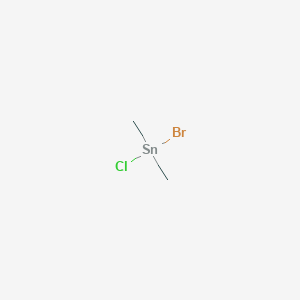
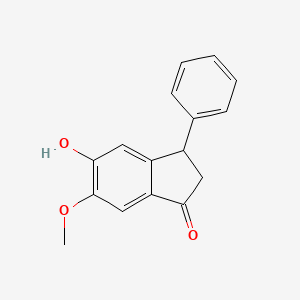
![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)

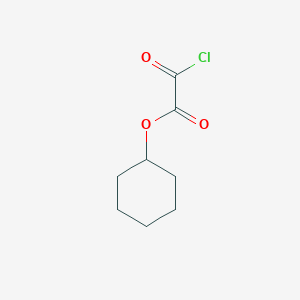
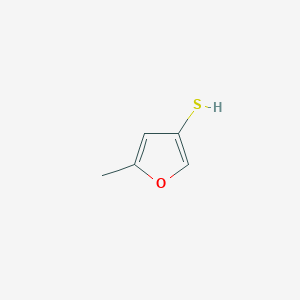
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
